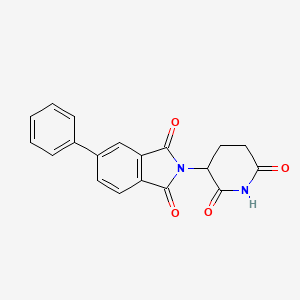
2-(2,6-Dioxopiperidin-3-yl)-5-phenylisoindoline-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,6-Dioxopiperidin-3-yl)-5-phenylisoindoline-1,3-dione is a compound that has garnered significant interest in the fields of medicinal chemistry and drug development. This compound is known for its potential therapeutic applications, particularly in the modulation of protein degradation pathways. It is structurally related to thalidomide and its analogs, which are known for their immunomodulatory properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dioxopiperidin-3-yl)-5-phenylisoindoline-1,3-dione typically involves several steps, including the formation of the piperidinyl and isoindoline rings. One common method involves the coupling of a glutamine ester with an optionally substituted 2-haloalkylbenzoate, followed by cyclization and optional transformation of benzo substituents . Another method involves the use of 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione as a raw material, which undergoes substitution, click reaction, and addition reaction .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The processes are designed to be scalable and cost-effective, making use of readily available reagents and catalysts .
化学反応の分析
Types of Reactions
2-(2,6-Dioxopiperidin-3-yl)-5-phenylisoindoline-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: Commonly used in the synthesis of derivatives.
Click Reactions: Utilized for the rapid assembly of complex molecules.
Addition Reactions: Important for modifying the core structure.
Common Reagents and Conditions
Common reagents used in these reactions include halogenated benzoates, glutamine esters, and various catalysts. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions are typically derivatives of the parent compound, which can have enhanced biological activity or improved pharmacokinetic properties .
科学的研究の応用
2-(2,6-Dioxopiperidin-3-yl)-5-phenylisoindoline-1,3-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Studied for its role in protein degradation pathways.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
作用機序
The mechanism of action of 2-(2,6-Dioxopiperidin-3-yl)-5-phenylisoindoline-1,3-dione involves the modulation of protein degradation pathways. It acts as a ligand for cereblon, a component of the E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent degradation of target proteins . This mechanism is similar to that of thalidomide and its analogs, which are known for their immunomodulatory effects .
類似化合物との比較
Similar Compounds
Thalidomide: Known for its immunomodulatory properties but has significant side effects.
Lenalidomide: A more potent and safer analog of thalidomide with fewer adverse effects.
Pomalidomide: Another analog with enhanced efficacy and reduced toxicity.
Uniqueness
2-(2,6-Dioxopiperidin-3-yl)-5-phenylisoindoline-1,3-dione is unique due to its specific structural modifications, which confer distinct biological activities and improved pharmacokinetic properties compared to its analogs .
This compound continues to be a subject of extensive research, with ongoing studies aimed at uncovering its full therapeutic potential and optimizing its use in various applications.
特性
分子式 |
C19H14N2O4 |
|---|---|
分子量 |
334.3 g/mol |
IUPAC名 |
2-(2,6-dioxopiperidin-3-yl)-5-phenylisoindole-1,3-dione |
InChI |
InChI=1S/C19H14N2O4/c22-16-9-8-15(17(23)20-16)21-18(24)13-7-6-12(10-14(13)19(21)25)11-4-2-1-3-5-11/h1-7,10,15H,8-9H2,(H,20,22,23) |
InChIキー |
YKPRLSWMWNNOOC-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-chloro-1H-benzo[d][1,2,3]triazol-5-ol](/img/structure/B13105380.png)
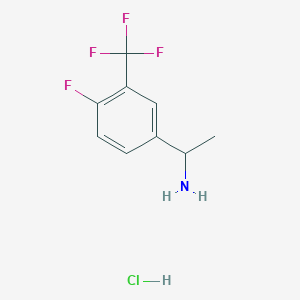
![6-Chloro-3-isopropylimidazo[1,5-a]pyrazine](/img/structure/B13105384.png)
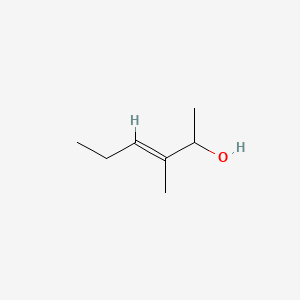
![4-[3-(4-Bromo-3-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13105390.png)
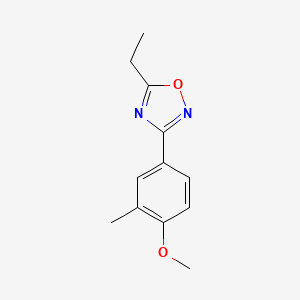
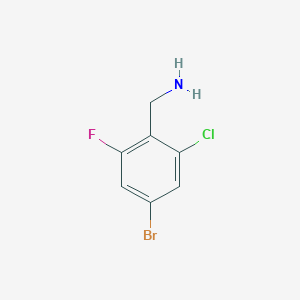
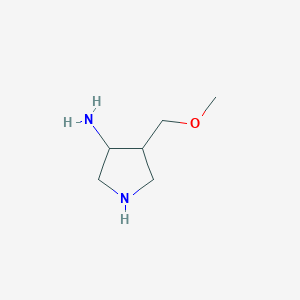

![Methyl 2-aminothiazolo[5,4-b]pyridine-7-carboxylate](/img/structure/B13105411.png)

![1-(2-Bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazin-5-yl)ethanone](/img/structure/B13105431.png)
![2,5-Dimethyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13105438.png)

